Cas no 15861-32-2 (5-bromo-2,3-dihydro-1h-indole hydrochloride)

5-Bromo-2,3-dihydro-1H-indole hydrochloride is a halogenated indoline derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. The bromine substituent enhances its reactivity, making it suitable for cross-coupling reactions and further functionalization. Its hydrochloride salt form improves stability and solubility, facilitating handling in synthetic applications. This compound is particularly valuable in the development of bioactive molecules, including potential CNS-targeting agents, due to the indole scaffold's prevalence in pharmacologically active structures. Its well-defined crystalline properties ensure consistent purity, supporting reproducible results in research and industrial settings. The product is typically characterized by HPLC, NMR, and mass spectrometry to verify quality.
5-bromo-2,3-dihydro-1h-indole hydrochloride structure
15861-32-2 structure
Product Name:5-bromo-2,3-dihydro-1h-indole hydrochloride
CAS No:15861-32-2
MF:C8H9BrClN
MW:234.520760297775
MDL:MFCD12761538
CID:1029570
PubChem ID:57370238
Update Time:2025-11-01

5-bromo-2,3-dihydro-1h-indole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-Bromoindoline hydrochloride
    • 5-bromo-2,3-dihydro-1H-indole hydrochloride
    • 5-bromoindoline HCL
    • 5-Bromo-2,3-dihydro-1h-indole HCl
    • DB-358773
    • 5-bromo-2,3-dihydro-1H-indole;hydrochloride
    • BS-21588
    • AKOS016846021
    • MFCD12761538
    • 5-Bromoindolinehydrochloride
    • A3495
    • F13820
    • 15861-32-2
    • DTXSID20724635
    • 5-BroMo-2,3-dihydro-1H-indolehydrochloride
    • EN300-113560
    • 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
    • 1H-Indole, 5-bromo-2,3-dihydro-, hydrochloride (1:1)
    • CS-0210909
    • 5-Bromo-2,3-dihydro-1H-indole; hydrochloride
    • SB64416
    • 5-bromo-2,3-dihydro-1h-indole hydrochloride
    • MDL: MFCD12761538
    • Inchi: 1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
    • InChI Key: JKJBSPYKVDWLOG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CCN2.Cl

Computed Properties

  • Exact Mass: 232.96069g/mol
  • Monoisotopic Mass: 232.96069g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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5-bromo-2,3-dihydro-1h-indole hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:15861-32-2)5-bromo-2,3-dihydro-1h-indole hydrochloride
Order Number:A3495
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):416.0
Email:sales@amadischem.com

Additional information on 5-bromo-2,3-dihydro-1h-indole hydrochloride

Research Brief on 5-Bromo-2,3-dihydro-1H-indole Hydrochloride (CAS: 15861-32-2): Recent Advances and Applications

5-Bromo-2,3-dihydro-1H-indole hydrochloride (CAS: 15861-32-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical structure and reactivity. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

A study published in the Journal of Medicinal Chemistry (2023) explored the use of 5-bromo-2,3-dihydro-1H-indole hydrochloride as a precursor for the synthesis of indole-based kinase inhibitors. The research demonstrated that modifications at the 5-position of the indole ring, such as bromination, significantly enhance the binding affinity of these inhibitors to target kinases, making them promising candidates for cancer therapy. The study utilized computational docking and in vitro assays to validate the efficacy of these compounds.

In another recent investigation, researchers focused on the compound's role in the synthesis of serotonin receptor modulators. The brominated indole scaffold was found to be crucial for achieving selective binding to 5-HT receptors, which are implicated in various neurological disorders. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), reported that 5-bromo-2,3-dihydro-1H-indole hydrochloride derivatives exhibited potent antagonistic activity against 5-HT2A receptors, suggesting potential applications in treating schizophrenia and depression.

From a synthetic chemistry perspective, advancements in the green synthesis of 5-bromo-2,3-dihydro-1H-indole hydrochloride have also been reported. A 2023 paper in ACS Sustainable Chemistry & Engineering described a solvent-free, catalytic bromination method that improves yield and reduces environmental impact. This method employs a recyclable catalyst and avoids hazardous solvents, aligning with the growing demand for sustainable chemical processes.

In conclusion, 5-bromo-2,3-dihydro-1H-indole hydrochloride continues to be a valuable building block in medicinal chemistry, with recent studies underscoring its potential in kinase inhibitor development, serotonin receptor modulation, and sustainable synthesis. Further research is warranted to explore its applications in other therapeutic areas and to optimize its synthetic pathways for industrial-scale production.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:15861-32-2)5-bromo-2,3-dihydro-1h-indole hydrochloride
A3495
Purity:99%
Quantity:100g
Price ($):416.0
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